An In-Depth Technical Guide to the Mechanism of Action of GSK-1070916
An In-Depth Technical Guide to the Mechanism of Action of GSK-1070916
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-1070916 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Aurora B and Aurora C kinases.[1][2][3] Its mechanism of action centers on the disruption of critical mitotic processes, leading to polyploidy and eventual apoptosis in proliferating cancer cells.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of GSK-1070916, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. The information is presented with quantitative data tables and visual diagrams to facilitate a deep understanding for researchers and drug development professionals.
Introduction to GSK-1070916
GSK-1070916 is an azaindole-based small molecule that has demonstrated broad antitumor activity in preclinical models.[2][5] It exhibits a remarkable selectivity for Aurora B and C kinases over the closely related Aurora A kinase.[1] A distinguishing feature of GSK-1070916 is its extremely long residence time on its target kinases, resulting in sustained inhibition.[1] This sustained target engagement contributes to its potent anti-proliferative effects across a wide range of human tumor cell lines.[2]
Core Mechanism of Action: Inhibition of Aurora B/C Kinases
The primary mechanism of action of GSK-1070916 is the potent and selective inhibition of Aurora B and Aurora C kinases.[1][2] These serine/threonine kinases are key regulators of mitosis and are often overexpressed in various cancers.[2]
Molecular Interaction
GSK-1070916 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and Aurora C kinases.[2][3] This reversible binding prevents the phosphorylation of downstream substrates essential for proper mitotic progression.[2][6] A key characteristic of GSK-1070916 is its slow dissociation from the Aurora B and C enzymes, leading to a prolonged inhibitory effect.[1]
Signaling Pathway Disruption
Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[7][8] The CPC plays a central role in orchestrating chromosome segregation and cytokinesis.[7] By inhibiting Aurora B, GSK-1070916 disrupts the entire signaling cascade orchestrated by this complex.
A primary downstream target of Aurora B is histone H3.[2][9] GSK-1070916 effectively inhibits the phosphorylation of histone H3 at serine 10 (pHH3-S10), a hallmark of Aurora B activity.[2][6] This inhibition disrupts chromatin condensation and kinetochore-microtubule attachments.[6]
Figure 1: Simplified signaling pathway of GSK-1070916 action.
Quantitative Data
The potency and selectivity of GSK-1070916 have been extensively characterized through various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Aurora A) |
| Aurora B-INCENP | 0.38 ± 0.29[1] | 3.5[3] | >1300[1] |
| Aurora C-INCENP | 1.45 ± 0.35[1] | 6.5[3] | ~340[1] |
| Aurora A-TPX2 | 492 ± 61[1] | 1100[1] | 1 |
Table 2: Cellular Activity
| Cell Line | Assay | EC50 (nM) |
| A549 (Lung Cancer) | Anti-proliferative | 7 |
| Multiple Tumor Cell Lines | Anti-proliferative | Median of 8 (<10 in over 100 lines)[2] |
| Multiple Tumor Cell Lines | Inhibition of pHH3-S10 | 8 - 118[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to characterize GSK-1070916.
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (Ki and IC50) of GSK-1070916 against Aurora kinases.
Methodology:
-
Assay Formats: LEADseeker™ or IMAP™ assays are commonly used.[1]
-
Enzymes: Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes.[1]
-
Substrates:
-
Procedure:
-
Incubate the kinase, GSK-1070916 (at various concentrations), and ATP in a suitable kinase buffer.
-
Initiate the reaction by adding the fluorescently labeled peptide substrate.
-
Allow the reaction to proceed for a defined time at room temperature.
-
Stop the reaction and measure the degree of substrate phosphorylation using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
-
Figure 2: Workflow for in vitro kinase inhibition assay.
Cellular Phospho-Histone H3 (pHH3-S10) Assay
Objective: To measure the inhibition of Aurora B kinase activity in a cellular context.
Methodology:
-
Cell Culture: Plate tumor cells (e.g., A549, Colo205) in 96-well plates.[8]
-
Treatment: Treat cells with a serial dilution of GSK-1070916 for a specified duration (e.g., 24, 48, 72 hours).[8]
-
Detection:
-
Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).[8]
-
Immunoassay: Use a specific pHH3-S10 immunoassay kit for quantitative analysis in a plate-based format.[8]
-
-
Analysis: Quantify the reduction in pHH3-S10 levels relative to control-treated cells to determine the EC50.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of GSK-1070916 on cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.[10]
-
Drug Treatment: Expose cells to a range of GSK-1070916 concentrations.[10]
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Measurement: Quantify cell viability using assays such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.
-
Data Analysis: Plot cell viability against drug concentration to calculate the EC50.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of GSK-1070916 in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with human tumor cells (e.g., HCT116, A549).[4][10]
-
Dosing: Administer GSK-1070916 via intraperitoneal (i.p.) injection on a defined schedule (e.g., once daily for 5 consecutive days, followed by 2 days off).[8]
-
Pharmacodynamic Endpoint: At various time points after dosing, collect tumor samples and measure the levels of pHH3-S10 by immunoassay or Western blotting to confirm target engagement.[6][8]
-
Efficacy Endpoint: Monitor tumor volume over time to assess antitumor activity.[10]
Mechanisms of Resistance
A notable mechanism of acquired resistance to GSK-1070916 is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[11]
-
Drug Efflux: ABCB1 is an efflux pump that actively transports GSK-1070916 out of the cancer cells, thereby reducing its intracellular concentration and efficacy.[11]
-
Reversal of Resistance: The resistance conferred by ABCB1 overexpression can be reversed by co-administration of an ABCB1 inhibitor, such as verapamil.[11]
Figure 3: Role of ABCB1 in GSK-1070916 resistance.
Regulation by the BRAF/ERK Pathway
Recent studies have indicated a link between the BRAF/ERK signaling pathway and the regulation of Aurora B expression. In melanoma cells, the BRAF/ERK axis has been shown to control Aurora B expression at the transcriptional level, potentially through the transcription factor FOXM1.[3] This suggests that the efficacy of GSK-1070916 could be influenced by the mutational status and activity of the BRAF/ERK pathway in certain cancers.
Conclusion
GSK-1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action. Its ability to disrupt mitosis by inhibiting the phosphorylation of key substrates like histone H3 leads to profound anti-proliferative effects in cancer cells. The detailed understanding of its molecular interactions, cellular consequences, and potential resistance mechanisms provides a solid foundation for its continued investigation and development as a therapeutic agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 3. AURKA Overexpression Is Driven by FOXM1 and MAPK/ERK Activation in Melanoma Cells Harboring BRAF or NRAS Mutations: Impact on Melanoma Prognosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
